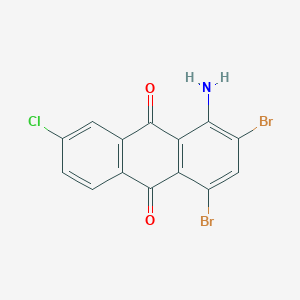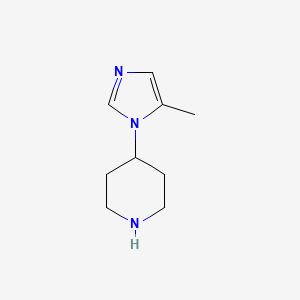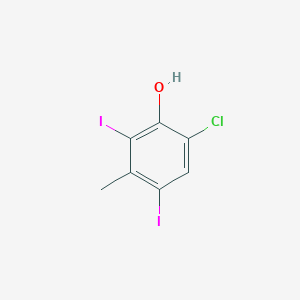![molecular formula C28H18O B13126560 1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one CAS No. 90020-76-1](/img/structure/B13126560.png)
1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one is an organic compound with the molecular formula C26H16O It is a derivative of fluorene, characterized by the presence of a fluorenylidene group attached to an ethanone moiety
Méthodes De Préparation
The synthesis of 1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with fluorenone and appropriate reagents to introduce the ethanone group.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Major Products: The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and substituted fluorenylidene derivatives.
Applications De Recherche Scientifique
1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and fluorescence microscopy.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins and enzymes, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and differentiation.
Fluorescent Properties: The compound’s fluorescence is due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging applications.
Comparaison Avec Des Composés Similaires
1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds like 9H-fluoren-9-one, 9,9’-bifluorenylidene, and 4,4’-(((9H-fluoren-9-ylidene)methylene)bis(4,1-phenylene))dipyridine share structural similarities.
Uniqueness: The presence of the ethanone group and the specific arrangement of fluorenylidene groups make it unique in terms of its chemical reactivity and applications.
Applications: While similar compounds may also be used in organic synthesis and materials science, this compound’s unique properties make it particularly valuable in fluorescence-based applications.
Propriétés
Numéro CAS |
90020-76-1 |
|---|---|
Formule moléculaire |
C28H18O |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-(9-fluoren-9-ylidenefluoren-2-yl)ethanone |
InChI |
InChI=1S/C28H18O/c1-17(29)18-14-15-22-21-10-4-7-13-25(21)28(26(22)16-18)27-23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16H,1H3 |
Clé InChI |
STOPNONBOQIZAW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)

![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)









